molecular formula C13H24N2O2 B5157614 N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide

Cat. No.: B5157614
M. Wt: 240.34 g/mol
InChI Key: KBIQWRHXRRRVPQ-UHFFFAOYSA-N
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Description

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide is an organic compound that features a cyclohexane ring attached to a carboxamide group, which is further linked to a tert-butylamino group and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with tert-butylamine and an appropriate oxoethylating agent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and methanol, and the reaction may require the use of a catalyst such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl 2-oxoethylcarbamate
  • tert-Butyl N-(2-oxoethyl)carbamate

Uniqueness

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of both a cyclohexane ring and a tert-butylamino group. These features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)15-11(16)9-14-12(17)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIQWRHXRRRVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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